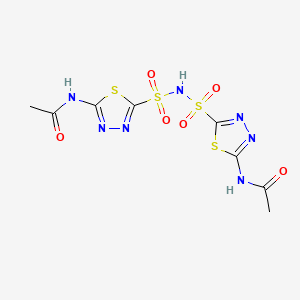

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

Description

Historical Context and Discovery

The identification and characterization of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine emerged from the pharmaceutical industry's systematic approach to impurity profiling and quality control enhancement. The compound was first documented in scientific databases in 2013, with its initial creation recorded on May 17, 2013, in the PubChem chemical database. This timing coincides with the pharmaceutical industry's increased focus on comprehensive impurity characterization following regulatory guidelines that demanded more rigorous identification and control of pharmaceutical impurities.

The compound's discovery represents a significant milestone in acetazolamide pharmaceutical chemistry, where it was identified as a process-related impurity formed during specific synthesis or storage conditions. The formation of this dimeric structure occurs through complex chemical reactions involving the parent acetazolamide molecule, creating a bis-sulfonyl amine linkage between two acetylated thiadiazole units. This discovery process required sophisticated analytical techniques and represented a advancement in pharmaceutical impurity science, as the compound's complex structure presented unique challenges for both identification and quantification.

The systematic cataloging of this compound across multiple pharmaceutical databases and its assignment of various synonymous names reflects the collaborative efforts of pharmaceutical scientists to establish standardized nomenclature and reference materials. The compound's recognition as European Pharmacopoeia Impurity F and United States Pharmacopeia Acetazolamide Dimer demonstrates the international pharmaceutical community's commitment to harmonized impurity standards.

Significance in Pharmaceutical Analysis and Quality Control

The compound's role in Abbreviated New Drug Applications and New Drug Applications demonstrates its critical importance in pharmaceutical regulatory submissions. Pharmaceutical companies rely on this reference standard to validate their analytical methods and demonstrate compliance with international quality standards, making it an indispensable component of modern pharmaceutical quality assurance programs.

Position within Thiadiazole Chemistry Research

Within the broader context of thiadiazole chemistry research, this compound represents a significant example of complex heterocyclic compound synthesis and characterization. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities, including anticancer, anticonvulsant, antidiabetic, and antimicrobial properties. This compound's unique dimeric structure, featuring two thiadiazole rings connected through sulfonyl linkages, provides researchers with valuable insights into structure-activity relationships and synthetic methodologies.

The synthetic pathways leading to thiadiazole derivatives typically involve cyclodehydration reactions of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride. The formation of this compound likely occurs through secondary reactions involving these intermediate compounds, resulting in the complex dimeric structure observed. This synthetic complexity has made the compound an important subject for understanding reaction mechanisms and developing improved synthetic routes for thiadiazole-based pharmaceuticals.

Research into 1,3,4-thiadiazole derivatives has revealed their significant potential as anticonvulsant agents, with the thiadiazole moiety preventing neuronal firing through chloride ion release via gamma-aminobutyric acid pathways. The specific structural features of this compound, including its acetyl substituents and sulfonyl connections, contribute to our understanding of how structural modifications affect biological activity and pharmaceutical properties.

The compound's position within contemporary thiadiazole research extends to its applications in chemical synthesis as a versatile building block for accessing diverse organic molecules with pharmaceutical, agrochemical, and material science applications. Its unique structural features containing both sulfonyl and acetylamino moieties allow for selective functionalization through various chemical reactions, including acylation, sulfonation, and cross-coupling reactions, making it a valuable tool in modern organic synthesis strategies.

Properties

IUPAC Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHVLEPJWVZZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230364 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80495-47-2 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(5-(ACETYLAMINO)-1,3,4-THIADIAZOLE-2-SULFONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU5ZTA94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of Acetazolamide Impurity F is likely to be the carbonic anhydrase enzyme , similar to Acetazolamide. Carbonic anhydrase plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Mode of Action

Acetazolamide Impurity F, like Acetazolamide, is expected to inhibit the activity of carbonic anhydrase. This inhibition reduces hydrogen ion secretion at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water. This effect can lead to changes in various physiological processes, including fluid balance and neuronal activity.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversed in the renal tubules. This disruption can affect processes such as fluid secretion, electrolyte balance, and pH regulation.

Pharmacokinetics

After oral ingestion, Acetazolamide is rapidly absorbed, with a bioavailability of over 90%. The plasma elimination half-life values in adults are 10-15 hours.

Action Environment

The action of Acetazolamide Impurity F can be influenced by various environmental factors. For instance, its absorption and excretion can be affected by the patient’s renal function. Additionally, factors such as pH can influence the activity of carbonic anhydrase and thus the efficacy of its inhibitors.

Biochemical Analysis

Biochemical Properties

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, like Acetazolamide, is likely to interact with carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body by aiding the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase by Acetazolamide has been well-studied, and it is plausible that this compound may have similar interactions due to its structural similarity.

Cellular Effects

Given its relation to Acetazolamide, it may influence cell function by affecting pH regulation, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

If it acts similarly to Acetazolamide, it may exert its effects at the molecular level by binding to carbonic anhydrase and inhibiting its activity. This could lead to changes in intracellular and extracellular pH levels, potentially influencing gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

A stability-indicating reverse-phase HPLC method has been developed for Acetazolamide and its impurities, which could be used to study the stability and degradation of this compound over time.

Metabolic Pathways

Acetazolamide is not metabolized and is excreted unchanged in urine. Given the structural similarity, this compound may follow a similar metabolic pathway.

Transport and Distribution

Acetazolamide is rapidly absorbed with a bioavailability of >90% after oral ingestion, and its volume of distribution is 0.3 L/kg. This compound might have similar properties.

Biological Activity

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₉N₇O₆S₄

- Molecular Weight : 427.46 g/mol

- CAS Number : 80495-47-2

- Purity : >95% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with enzymes such as carbonic anhydrase. This enzyme plays a crucial role in maintaining acid-base balance in biological systems by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of carbonic anhydrase can lead to various physiological effects, including altered pH levels and modulation of cellular processes such as metabolism and signaling pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Research indicates that derivatives of thiadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : this compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

- Anticonvulsant Effects : Some derivatives have shown promise in anticonvulsant activity in animal models, indicating that they may modulate neuronal excitability and offer therapeutic benefits in epilepsy .

- Anti-inflammatory Effects : Compounds within the thiadiazole class have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Antibacterial Study : A study conducted by Kadi et al. (2010) evaluated various thiadiazole derivatives for their antibacterial activity against specific bacterial strains. Results indicated that modifications at certain positions on the thiadiazole ring significantly enhanced antibacterial efficacy .

- Cytotoxicity Assay : Kumar et al. (2010) reported on the cytotoxic effects of a series of thiadiazole derivatives against cancer cell lines. Their findings suggested that specific substitutions on the thiadiazole ring could enhance cytotoxicity while minimizing toxicity to normal cells .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | Kadi et al., 2010 |

| Antifungal | Candida albicans | 20 | Kadi et al., 2010 |

| Anticancer | HeLa (cervical cancer) | 25 | Kumar et al., 2010 |

| Anticonvulsant | MES model | Not specified | Shrivastava et al., 2020 |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine has been studied for its effectiveness against various bacterial strains.

- Case Study: A study published in the Egyptian Journal of Chemistry highlighted the synthesis of several thiadiazole derivatives, including bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited moderate to high activity levels, indicating potential as antimicrobial agents .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

Antitumor Activity

Recent studies have also explored the antitumor properties of thiadiazole derivatives.

- Case Study: In a series of experiments conducted on breast cancer cell lines (MDA-MB-231), certain derivatives demonstrated significant cytotoxic effects compared to standard treatments like cisplatin. The IC50 values indicated that some derivatives were more effective than traditional chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues and Derivatives

5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide

- Structure: Monomeric with phenylsulfonyl and sulfonamide groups.

- Key Differences : Lacks the bis-sulfonylamine linkage, resulting in a simpler structure.

- Pharmacology : Exhibits anti-microbial and anti-inflammatory activities .

- Molecular Weight : ~342.4 g/mol (C₉H₉N₅O₄S₃).

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride

- Structure : Features a chlorophenyl substituent and sulfonyl chloride group.

- Key Differences : Reactive sulfonyl chloride group (vs. sulfonamide in the target compound). Acts as a precursor in sulfonamide synthesis .

- Elemental Analysis : C 42.01%, H 2.20%, N 12.25% (Calcd. for C₈H₅ClN₂S₂) .

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

- Structure : Contains a sulfanyl (–S–) bridge and fluorobenzyl group.

- Key Differences : Sulfanyl group reduces polarity compared to sulfonyl, altering solubility and reactivity .

- Applications: Potential use in kinase inhibition (e.g., MK08_HUMAN) .

Physicochemical Properties

Analytical and Spectral Data

Preparation Methods

Cyclization of N,N'-Bis(thiocarbamyl)hydrazine

The synthesis begins with the cyclization of N,N'-bis(thiocarbamyl)hydrazine , a precursor formed by reacting hydrazine with thiocyanate salts. Under reflux in hydrochloric acid (2–4 N) at 90–100°C, this intermediate undergoes ring closure to yield 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). Notably, this step concurrently produces 2,5-diamino-1,3,4-thiadiazole (DAT) as a byproduct.

Key Reaction Conditions:

Acetylation of 2-Amino-5-Mercapto-1,3,4-Thiadiazole

AMT is acetylated using acetic anhydride in glacial acetic acid to introduce the acetamido group. This step produces 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a critical intermediate.

Typical Protocol:

-

Reagents: Acetic anhydride (1.2 equivalents), glacial acetic acid (solvent)

-

Conditions: Reflux for 1.5 hours

Sulfonation and Chlorination to Sulfonyl Chloride

Oxidation of Mercapto Group to Sulfonic Acid

The mercapto (-SH) group of AAMT is oxidized to a sulfonic acid (-SO3H) using hydrogen peroxide or potassium permanganate. This step is often performed in aqueous acidic media.

Reaction Parameters:

-

Oxidizing agent: 30% H2O2 (2 equivalents)

-

Temperature: 60–70°C

-

Duration: 3–4 hours

Conversion to Sulfonyl Chloride

The sulfonic acid derivative is treated with phosphorus pentachloride (PCl5) or chlorine gas (Cl2) to generate 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride (AATSC).

Industrial-Scale Chlorination:

-

Reagent: PCl5 (2.5 equivalents)

-

Solvent: Dichloromethane or chlorobenzene

-

Temperature: 0–5°C (to minimize side reactions)

Formation of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

Amination of Sulfonyl Chloride

The final step involves reacting two equivalents of AATSC with ammonia (NH3) to form the target compound. This nucleophilic substitution replaces chloride ions with amine linkages.

Optimized Procedure:

-

Reagents: AATSC (2 equivalents), aqueous NH3 (1 equivalent)

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 0–10°C (to control exothermicity)

-

Duration: 12–24 hours

Mechanistic Insight:

The reaction proceeds via a two-step SN2 mechanism, where ammonia acts as a bifunctional nucleophile.

Byproduct Utilization and Yield Optimization

Recycling 2,5-Diamino-1,3,4-Thiadiazole

The DAT byproduct from Section 1.1 is diazotized using sodium nitrite (NaNO2) in HCl, followed by chlorination and sulfhydration to yield additional AMT. This closed-loop process improves overall efficiency by 15–20%.

Recycling Steps:

-

Diazotization: DAT + NaNO2/HCl → Diazonium salt

-

Chlorination: Diazonium salt → 2-amino-5-chloro-1,3,4-thiadiazole

-

Sulfhydration: Chloro derivative + NaSH → AMT

Industrial Production Considerations

Scalability Challenges

-

Temperature Control : Exothermic reactions (e.g., chlorination) require jacketed reactors to maintain低温.

-

Purification : Column chromatography is impractical at scale; instead, fractional crystallization in ethanol/water mixtures is employed.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.